N,N',N''-Trimethylbis(hexamethylene)triamine

Catalog No.
S1898441
CAS No.
86018-07-7
M.F
C15H35N3
M. Wt
257.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N',N''-Trimethylbis(hexamethylene)triamine

CAS Number

86018-07-7

Product Name

N,N',N''-Trimethylbis(hexamethylene)triamine

IUPAC Name

N,N'-dimethyl-N'-[6-(methylamino)hexyl]hexane-1,6-diamine

Molecular Formula

C15H35N3

Molecular Weight

257.46 g/mol

InChI

InChI=1S/C15H35N3/c1-16-12-8-4-6-10-14-18(3)15-11-7-5-9-13-17-2/h16-17H,4-15H2,1-3H3

InChI Key

XFKPZJBVIVCMKS-UHFFFAOYSA-N

SMILES

CNCCCCCCN(C)CCCCCCNC

Canonical SMILES

CNCCCCCCN(C)CCCCCCNC

Organic Synthesis:

  • As a catalyst: TMTHA can act as a catalyst in organic reactions, particularly for the synthesis of polyurethanes. Its amine groups readily react with isocyanates, key components in polyurethane formation []. Studies have explored TMTHA's effectiveness compared to other catalysts, highlighting its potential for optimizing polyurethane production processes.

Corrosion Inhibition:

  • Metal protection: Research suggests TMTHA can act as a corrosion inhibitor for metals. Its ability to form complexes with metal ions creates a protective layer on the metal surface, hindering corrosion by aggressive environments []. Studies are ongoing to determine the effectiveness of TMTHA against various corrosive agents and its suitability for specific metals.

Material Science Applications:

  • Polymeric materials: TMTHA's triamine functionality makes it a potential candidate for crosslinking reactions in the development of polymeric materials. Its ability to react with multiple functional groups within a polymer chain can contribute to enhanced strength, stability, and other desired properties. Further research is needed to explore the specific applications of TMTHA in different polymeric systems.

Potential in other fields:

Limited research suggests TMTHA might have applications in other areas like:

  • Fuel additives: Some studies have investigated the use of TMTHA as a fuel additive, potentially improving fuel efficiency or combustion properties. However, more research is required to understand its effectiveness and potential drawbacks.
  • Intermediate for other chemicals: TMTHA's structure might serve as a starting material for the synthesis of more complex molecules with specific functionalities relevant to various research areas [].

N,N',N''-Trimethylbis(hexamethylene)triamine is a colorless crystalline or flaked solid with a molecular formula of C15H35N3 . Its molecular weight is 257.28300 g/mol, and it has a density of 0.857 g/mL at 25°C . The compound has a flash point above 230°F and is very soluble in water .

The structure of N,N',N''-Trimethylbis(hexamethylene)triamine consists of two hexamethylene chains connected by a nitrogen atom, with each terminal nitrogen atom methylated. This unique structure contributes to its chemical properties and reactivity.

Include:

  • Neutralization: It reacts with acids in exothermic reactions to form salts and water .
  • Nucleophilic substitution: The compound can act as a nucleophile in various organic reactions.
  • Coordination: It can form complexes with metal ions due to its multiple nitrogen atoms.
  • Hydrogen gas generation: In combination with strong reducing agents like hydrides, it may produce hydrogen gas .

While specific biological activities of N,N',N''-Trimethylbis(hexamethylene)triamine are not extensively documented in the provided search results, it's important to note that the compound may be toxic if ingested and can cause irritation to skin and eyes . Further research is needed to fully understand its biological interactions and potential effects on living organisms.

N,N',N''-Trimethylbis(hexamethylene)triamine finds applications in various industries:

  • Plastics manufacturing: It is used in the production of various plastic materials .
  • Catalysis: The compound serves as a component in catalyst systems for foam production .
  • Corrosion inhibition: Its amine structure makes it suitable for use in corrosion and scale inhibitors .
  • Epoxy curing: It can act as an epoxy curing agent in polymer chemistry .
  • Polyurethane production: The compound is used as a chain extender or catalyst in polyurethane synthesis .
  • Adhesives and resins: It is employed in the production of polyamide resins for adhesives, films, inks, and plastics .

N,N',N''-Trimethylbis(hexamethylene)triamine may interact with various chemical groups:

  • Isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides: These compounds may be incompatible with N,N',N''-Trimethylbis(hexamethylene)triamine .
  • Strong reducing agents: It may generate hydrogen gas when combined with strong reducing agents like hydrides .
  • Metals: As a corrosive substance, it may react with metals, potentially producing hydrogen gas .

Similar Compounds

Several compounds share structural similarities or functional properties with N,N',N''-Trimethylbis(hexamethylene)triamine:

  • Bis(hexamethylene)triamine: This is the non-methylated precursor compound .
  • N,N,N'-trimethyl-N'-(2-hydroxypropyl-dodecylether)-bis-(aminoethyl) ether: A related compound used in catalyst systems .
  • N,N,N'-trimethyl-N'-(2-hydroxypropyl-tetradecylether)-bis-(aminoethyl) ether: Another similar compound used in catalysis .
  • N,N,N'-trimethyl-N'-hydroxyethyl-bis-(aminoethyl)ether: A related compound with a similar ether-amine structure .

N,N',N''-Trimethylbis(hexamethylene)triamine is unique due to its specific methylation pattern and the length of its alkyl chains. This structure provides a balance of reactivity and stability that makes it suitable for various industrial applications. Compared to its non-methylated counterpart, it offers different solubility properties and reactivity, which can be advantageous in certain chemical processes.

N,N',N''-Trimethylbis(hexamethylene)triamine is a linear aliphatic polyamine with the molecular formula C15H35N3 [1] [2]. The compound exhibits a molecular weight of 257.46-257.47 g/mol [2] [3] [4]. The structure consists of two hexamethylene chains (each containing six carbon atoms) connected through a central nitrogen atom, with each of the three nitrogen atoms bearing a methyl substituent [1] [2].

The complete structural framework can be represented as CH3-NH-(CH2)6-N(CH3)-(CH2)6-NH-CH3, where the central nitrogen atom serves as the bridging point between the two hexamethylene segments [2]. This configuration results in a total of fifteen carbon atoms, thirty-five hydrogen atoms, and three nitrogen atoms, confirming the molecular formula C15H35N3 [1] [4].

PropertyValue
Molecular FormulaC₁₅H₃₅N₃
Molecular Weight (g/mol)257.46-257.47 [2] [3] [4]
CAS Registry Number86018-07-7 [1] [2]
Physical State (20°C)Liquid [3]
AppearanceColorless to pale yellow liquid [3]

IUPAC Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N,N'-dimethyl-N'-[6-(methylamino)hexyl]hexane-1,6-diamine [1] [2]. This systematic nomenclature precisely describes the molecular architecture, indicating the presence of dimethyl substitution and the specific positioning of the methylamino hexyl group.

The compound is registered under several alternative designations, including N,N',N''-TRIMETHYLDIHEXAMETHYLENETRIAMINE and N,N',N''-Trimethylbis(hexamethylene)triamine 97% [4] [5]. The European Community has assigned it the EC number 627-530-0 [1] [2]. Additional chemical identifiers include the InChI Key XFKPZJBVIVCMKS-UHFFFAOYSA-N and the SMILES notation CN(C)CCCCCCN(C)CCCCCCN [2].

The systematic name 1,6-Hexanediamine, N1,N6-dimethyl-N1-[6-(methylamino)hexyl]- provides another descriptor that emphasizes the hexanediamine backbone with specific methylation patterns [4]. These various nomenclatures reflect the compound's complex structure and its classification within the broader family of methylated polyamines.

Stereochemical Properties and Conformational Analysis

The stereochemical behavior of N,N',N''-Trimethylbis(hexamethylene)triamine is characterized by significant conformational flexibility due to its extended aliphatic chain structure. The compound possesses multiple rotatable bonds along the two hexamethylene segments, allowing for numerous possible conformational states [6] [7].

Research on related bicyclic triamines has demonstrated that conformational preferences in polyamine systems are governed by two primary factors: the formation of intramolecular hydrogen bonds and the repulsions between nitrogen lone pairs or protonated nitrogen centers [6] [7]. In the case of N,N',N''-Trimethylbis(hexamethylene)triamine, the three tertiary nitrogen atoms (each bearing a methyl group) create distinct electronic environments that influence the overall molecular conformation.

Molecular dynamics studies on similar linear polyamines indicate that these compounds adopt extended conformations in solution, with the flexibility of the aliphatic chains allowing for dynamic structural rearrangements [8]. The presence of methyl substituents on all three nitrogen atoms reduces the potential for intramolecular hydrogen bonding compared to unmethylated analogs, potentially leading to more extended conformations [7] [8].

The activation free energies for conformational inversion in related triamine systems range from 8.8 to 15.0 kcal/mol, depending on the specific structural features and the degree of hydrogen bonding [6]. For N,N',N''-Trimethylbis(hexamethylene)triamine, the absence of available hydrogen bond donors on the nitrogen atoms suggests relatively lower conformational barriers compared to primary or secondary amine analogs.

Comparison with Structurally Related Polyamines

N,N',N''-Trimethylbis(hexamethylene)triamine exhibits distinct structural characteristics when compared to other polyamines in its class. The most closely related compound is bis(hexamethylene)triamine (CAS: 143-23-7), which shares the same carbon backbone but lacks the methyl substituents on the nitrogen atoms [9] [10].

CompoundMolecular FormulaMolecular Weight (g/mol)Primary Structural Feature
N,N',N''-Trimethylbis(hexamethylene)triamineC₁₅H₃₅N₃257.47 [2]N-methylated bis(hexamethylene) chain
Bis(hexamethylene)triamineC₁₂H₂₉N₃215.39 [9]Linear bis(hexamethylene) chain
SpermidineC₇H₁₉N₃145.25 [11]Natural triamine polyamine
SpermineC₁₀H₂₆N₄202.34 [11]Natural tetraamine polyamine

The methylation pattern in N,N',N''-Trimethylbis(hexamethylene)triamine represents a 100% degree of N-methylation, with all three nitrogen atoms bearing methyl substituents [2]. This contrasts with natural polyamines such as spermidine and spermine, which contain primary and secondary amino groups [11] [12].

The extended linear structure of N,N',N''-Trimethylbis(hexamethylene)triamine provides greater molecular length compared to natural polyamines. While spermidine contains a seven-carbon backbone with three nitrogens, and spermine has a ten-carbon backbone with four nitrogens, the subject compound features a fifteen-carbon framework with three nitrogens, resulting in increased spacing between the amino groups [11] [12].

The structural modifications present in N,N',N''-Trimethylbis(hexamethylene)triamine, particularly the complete N-methylation and extended aliphatic chains, significantly alter its chemical properties compared to its unmethylated analog and natural polyamines. These modifications affect solubility, basicity, and potential biological activity [13] [14].

Electronic Structure and Bonding Characteristics

The electronic structure of N,N',N''-Trimethylbis(hexamethylene)triamine is characterized by the presence of three tertiary nitrogen atoms, each possessing a lone pair of electrons. The methylation of all nitrogen centers creates a unique electronic environment distinct from that found in primary or secondary polyamines [15] [7].

Theoretical calculations on related triamine systems reveal that the nitrogen lone pairs play a crucial role in determining the electronic properties and molecular interactions [7] [16]. In N,N',N''-Trimethylbis(hexamethylene)triamine, the three nitrogen atoms are separated by hexamethylene chains, creating sufficient distance to minimize direct electronic interactions between the lone pairs under normal conditions.

The C-N bonds in the compound exhibit characteristics typical of tertiary amines, with bond orders approaching unity and showing slight deviation from pure single bond character due to hyperconjugation effects with the methyl substituents [17]. The extended aliphatic framework provides a flexible scaffold that allows for conformational adjustments in response to electronic and steric interactions.

Molecular orbital calculations on similar polyamine structures indicate that the highest occupied molecular orbitals (HOMO) are primarily localized on the nitrogen lone pairs, while the lowest unoccupied molecular orbitals (LUMO) are distributed across the carbon framework [15] [7]. The presence of three nitrogen centers creates multiple sites for potential electrostatic interactions and coordination with metal ions or other electron-deficient species.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

N,N',N''-Trimethylbis(hexamethylene)triamine

Dates

Modify: 2023-08-16

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